molecular formula C7H5Cl3O B165457 2,4,6-Trichloroanisole CAS No. 87-40-1

2,4,6-Trichloroanisole

Cat. No. B165457
CAS RN: 87-40-1
M. Wt: 211.5 g/mol
InChI Key: WCVOGSZTONGSQY-UHFFFAOYSA-N
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Description

2,4,6-Trichloroanisole (TCA) is a monomethoxybenzene that is 1,3,5-trichlorobenzene in which one of the hydrogens is replaced by a methoxy group . It belongs to the class of chloroanisoles and is an odorant responsible for the musty-mildew-like aroma of cork taint in bottled wines .


Synthesis Analysis

TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol . It was first synthesized by M. Kohn and M. Heller in 1925 . The biosynthesis via microbial O-methylation of 2,4,6-trichlorophenol (2,4,6-TCP) is the dominant formation pathway in distribution pipes .


Molecular Structure Analysis

The molecular formula of TCA is C7H5Cl3O . It has a molecular weight of 211.5 g/mol . The structure of TCA is a monomethoxybenzene and a trichlorobenzene .


Chemical Reactions Analysis

TCA is known to inhibit ciliary transduction channels . It has been found to attenuate olfactory transduction by suppressing cyclic nucleotide-gated channels, without evoking odorant responses . The transformation efficiency of TCA in the presence of persulfate (PS) activated by iron (Fe 2+, Fe 0, and Fe 3+) has been investigated .


Physical And Chemical Properties Analysis

TCA is a white or off-white fibrous powder . It is insoluble in water but soluble in benzene, methanol, and dioxane . It gradually sublimes at room temperature .

Mechanism of Action

Target of Action

The primary target of 2,4,6-Trichloroanisole (TCA) is the olfactory system in humans . It interacts with protein ion channels associated with olfactory sensing . The compound has a significant impact on the perception of smell, particularly in the context of wine tasting .

Mode of Action

TCA operates by attenuating olfactory transduction . It achieves this by suppressing cyclic nucleotide-gated channels, without evoking odorant responses . This interaction results in a diminished sense of smell, leading to the perception of a musty or moldy odor .

Biochemical Pathways

The formation of TCA involves microbial O-methylation of chlorophenols and chlorination of anisole . These processes are facilitated by naturally occurring airborne fungi and bacteria when they are presented with chlorinated phenolic compounds . The chlorophenol precursor, 2,4,6-trichlorophenol, is used as a fungicide .

Pharmacokinetics

It is known that tca can migrate from cork stoppers and contaminate wine during bottle storage .

Result of Action

The primary result of TCA’s action is the production of off-flavors in food and beverages, particularly wine . It is considered one of the strongest off-flavors, significantly deteriorating the quality of the affected products . In wine, it is responsible for the phenomenon known as “cork taint,” giving the wine a wet-moldy smell .

Action Environment

The action of TCA is influenced by environmental factors. Its formation can occur when airborne fungi and bacteria encounter chlorinated phenolic compounds . The source of TCA in wine is usually the cork, but it can also contaminate wine from the environment . The incidence of TCA contamination has increased significantly over the last two decades, indicating a possible influence of changing environmental conditions .

Safety and Hazards

When handling TCA, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

TCA is known to contaminate many foods and beverages and may cause foods to spoil, which would intensify their off-taste . Controlling source water 2,4,6-TCP concentration by accepting appropriate treatment techniques is recommended as the primary strategy for regulating the T&O problems in WDSs .

properties

IUPAC Name

1,3,5-trichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVOGSZTONGSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Record name 2,4,6-trichloroanisole
Source Wikipedia
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Source PubChem
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DSSTOX Substance ID

DTXSID9073886
Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Molecular Weight

211.5 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3,5-Trichloro-2-methoxybenzene
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Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 1,3,5-Trichloro-2-methoxybenzene
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Solubility

0.01 mg/mL at 20 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
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Product Name

2,4,6-Trichloroanisole

CAS RN

87-40-1
Record name 2,4,6-Trichloroanisole
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Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Record name 2,4,6-TRICHLOROANISOLE
Source FDA Global Substance Registration System (GSRS)
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Record name 1,3,5-Trichloro-2-methoxybenzene
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Melting Point

61 - 62 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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